

# 5-Chloro-2-(methylsulfonamido)benzoic acid

## CAS number and molecular structure

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### Compound of Interest

Compound Name: 5-Chloro-2-(methylsulfonamido)benzoic acid

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### An In-Depth Technical Guide to 5-Chloro-2-(methylsulfonamido)benzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **5-Chloro-2-(methylsulfonamido)benzoic acid**. It moves beyond basic data to provide actionable insights into its chemical properties, synthesis, applications, and handling, grounded in established scientific principles.

## Core Chemical Identity and Molecular Structure

**5-Chloro-2-(methylsulfonamido)benzoic acid** is an organic compound featuring a multifaceted structure that makes it a valuable intermediate in medicinal chemistry and organic synthesis. Its Chemical Abstracts Service (CAS) registration number is 89979-12-4.<sup>[1][2][3][4][5]</sup>

The molecule is built upon a benzoic acid core. Key functional groups are strategically positioned on the aromatic ring:

- A carboxylic acid group (-COOH) at position 1, which imparts acidic properties and serves as a primary site for reactions like esterification and amidation.
- A methylsulfonamido group (-NHSO<sub>2</sub>CH<sub>3</sub>) at position 2. This sulfonamide linkage is a critical pharmacophore in many therapeutic agents, contributing to binding interactions and modulating physicochemical properties.

- A chloro group (-Cl) at position 5. This halogen atom significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability or binding affinity of derivative compounds.

The specific arrangement of these groups creates a unique electronic and steric profile, making it a tailored building block for targeted molecular design.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	89979-12-4	[1][3][5]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>4</sub> S	[1][3][5]
Molecular Weight	249.67 g/mol	[1][3]
IUPAC Name	5-chloro-2-(methylsulfonamido)benzoic acid	N/A

| Isomeric SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |[3] |

## Physicochemical and Handling Properties

Understanding the physical properties of a compound is paramount for its effective use in experimental settings. **5-Chloro-2-(methylsulfonamido)benzoic acid** is typically supplied as a white to off-white solid with a purity of 97% or higher.[3][5][6]

Table 2: Physicochemical and Handling Data

Property	Value	Notes
Appearance	White solid	[5]
Purity	≥97%	[3][6]
Storage Conditions	Room temperature, keep dry	[6]
Solubility	Soluble in organic solvents like DMSO and methanol. Limited solubility in water.	General property of similar organic acids.

| logP (Octanol/Water) | 2.03 (Predicted) | Bioaccumulation is not expected. |

## Representative Synthesis Pathway

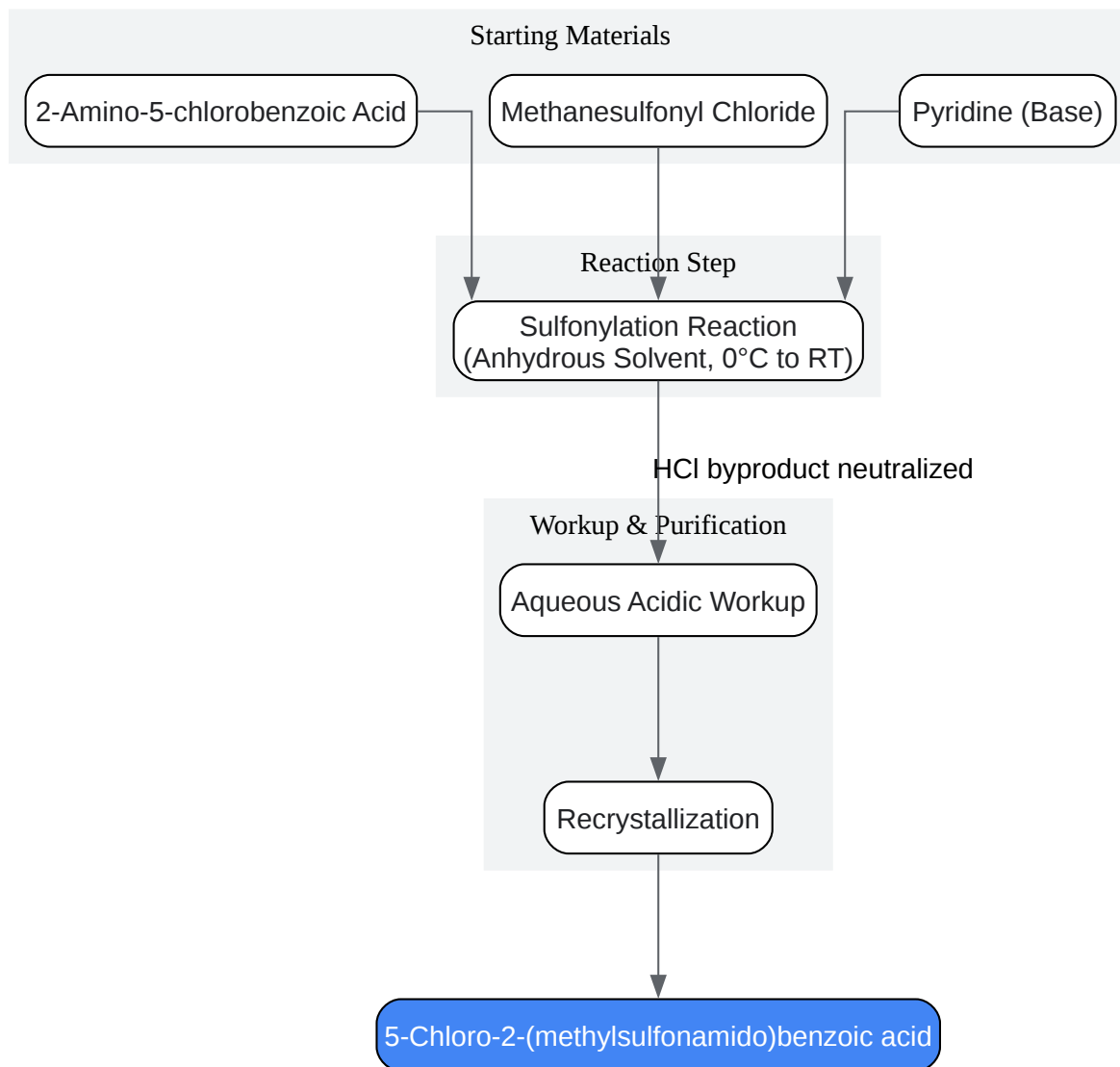
While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory approach involves the sulfonylation of an appropriate aminobenzoic acid precursor. This method is reliable and builds upon well-established organic chemistry reactions.

**Experimental Rationale:** The synthesis hinges on the nucleophilic nature of the amino group in 2-amino-5-chlorobenzoic acid, which readily attacks the electrophilic sulfur atom of methanesulfonyl chloride. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it non-nucleophilic.

### Step-by-Step Methodology:

- **Dissolution:** Dissolve 2-amino-5-chlorobenzoic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- **Base Addition:** Cool the solution in an ice bath (0°C) and add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents).
- **Sulfonylation:** Add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. The dropwise addition is critical to control the exothermic reaction.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Workup and Isolation:** Upon completion, the reaction mixture is typically quenched with water and acidified with dilute HCl. This protonates the carboxylate and precipitates the product. The crude product can then be extracted with an organic solvent like ethyl acetate.
- **Purification:** The extracted product is washed, dried over an anhydrous salt (like  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure **5-Chloro-2-(methylsulfonamido)benzoic acid**.



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Caption: A representative workflow for the synthesis of the target compound.

## Applications in Drug Discovery and Development

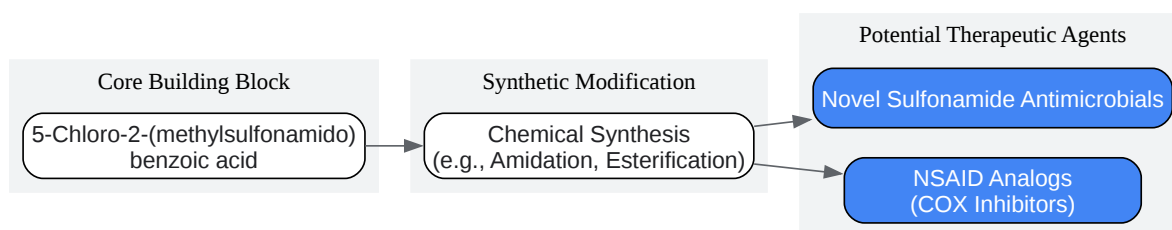
The primary utility of **5-Chloro-2-(methylsulfonamido)benzoic acid** lies in its role as a key intermediate for constructing more complex Active Pharmaceutical Ingredients (APIs). Its structure is particularly relevant to the development of anti-inflammatory and antimicrobial agents.

## Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a crucial building block for synthesizing certain NSAIDs.[6] Its structure is well-suited for developing inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The sulfonamide moiety can form critical hydrogen bonds within the active site of COX enzymes, while the substituted benzoic acid portion mimics the binding of the natural substrate, arachidonic acid.

## Scaffold for Sulfonamide-Based Therapeutics

The sulfonamide group is a well-known pharmacophore responsible for the bioactivity of "sulfa drugs." These drugs function by inhibiting the dihydropteroate synthetase enzyme in bacteria, which is essential for folic acid synthesis and, consequently, bacterial growth.[7] While this specific benzoic acid derivative is not an antibiotic itself, it serves as a valuable scaffold. Researchers can modify the carboxylic acid group to link it to other molecular fragments, creating novel sulfonamide derivatives with potential antimicrobial activity against various bacterial strains, including resistant ones like *Staphylococcus aureus*. [7][8]



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Caption: Role as a versatile intermediate in drug development pathways.

## Safety, Handling, and Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for **5-Chloro-2-(methylsulfonamido)benzoic acid** is not detailed in the provided search results, general precautions for structurally related chlorinated and sulfonated aromatic carboxylic acids should be followed.

- Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as dust.[9]
- Handling: Use in a well-ventilated area or with a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid generating dust.[11]
- First Aid:
  - Skin Contact: Immediately wash off with plenty of soap and water.[12]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
  - Ingestion: Rinse mouth and consult a physician.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

## Conclusion

**5-Chloro-2-(methylsulfonamido)benzoic acid** is more than a simple chemical reagent; it is a strategically designed molecular building block. Its combination of a reactive carboxylic acid, a

bio-active sulfonamide group, and a stabilizing chloro-substituent makes it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For researchers in drug discovery, this compound offers a reliable and versatile starting point for developing novel NSAIDs and antimicrobial agents. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

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